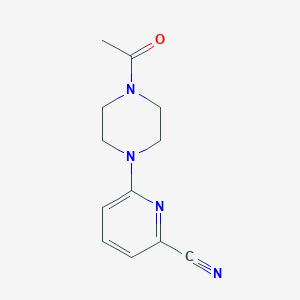

6-(4-乙酰哌嗪-1-基)吡啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

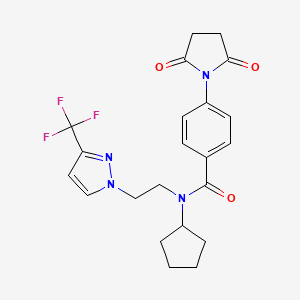

6-(4-Acetylpiperazin-1-yl)picolinonitrile is a chemical compound with the molecular formula C12H14N4O . The “6-(4-acetylpiperazin-1-yl)” part of the name indicates that a 4-acetylpiperazine group is attached to the sixth carbon atom .

Synthesis Analysis

The synthesis of compounds similar to 6-(4-Acetylpiperazin-1-yl)picolinonitrile has been reported in the literature. For instance, the synthesis of piperazinylquinoxaline derivatives involved structural modification and optimization based on previously identified compounds . Another study reported the synthesis of a compound via a one-step substitution reaction .Molecular Structure Analysis

The molecular structure of 6-(4-Acetylpiperazin-1-yl)picolinonitrile consists of a picolinonitrile core with a 4-acetylpiperazine group attached . The compound has a molecular weight of 230.26576 .科学研究应用

抗癌活性与多激酶抑制: 相关化合物的其中一个重要应用涉及它们在抗癌治疗中的潜力。例如,一种被确定为有效的多激酶抑制剂的衍生物对各种人癌细胞系表现出显着的广谱抗增殖活性。此类化合物通过微小的结构修饰,对肿瘤发生和血管生成中涉及的致癌激酶表现出显着的抑制活性,突显了它们作为开发有效抗癌化疗药物的有希望的候选者的潜力 (El-Damasy 等人,2016).

糖基化增强剂: 另一个应用在于合成化学领域,其中吡啶甲腈的衍生物已用于增强部分受保护的 N-乙酰氨基葡萄糖衍生物的糖基化。此应用在复杂碳水化合物和糖缀合物的合成中至关重要,为改善反应结果和效率提供了见解 (Crich 和 Dudkin,2001).

神经药理学: 在神经药理学中,相关化合物已证明对 N-甲基-D-天冬氨酸 (NMDA) 型兴奋性氨基酸受体具有选择性抑制作用,为神经系统疾病的治疗提供了见解。此类化合物显示出作为有效的 NMDA 受体拮抗剂的希望,可能有助于癫痫和其他神经退行性疾病的治疗策略 (Lehmann 等人,1988).

微管蛋白聚合抑制剂: 研究还发现了抑制微管蛋白聚合的化合物,微管蛋白聚合是细胞分裂中的一个关键过程,表明在癌症治疗中具有潜在应用。这些抑制剂破坏微管形成,诱导细胞周期停滞并对癌细胞表现出抗增殖活性,代表了抗癌药物开发的另一途径 (Minegishi 等人,2015).

抗菌剂: 此外,已经合成了具有吡啶甲腈部分的化合物,具有有效的抗菌活性。此类研究强调了结构修饰在开发能够应对抗生素耐药性挑战的新型抗菌剂中的相关性 (Chu、Fernandes 和 Pernet,1986).

安全和危害

未来方向

The future directions for research on 6-(4-Acetylpiperazin-1-yl)picolinonitrile and similar compounds are promising. For instance, a novel imaging probe based on a similar structure could be applied as a valuable tool for management of anti-c-Met therapies in patients in the future . Additionally, piperazinylquinoxaline derivatives that showed potent PI3Kα inhibitory activity and cellular antiproliferative potency may be promising agents for potential applications in cancer treatment .

作用机制

Target of Action

The primary target of 6-(4-Acetylpiperazin-1-yl)picolinonitrile is the mesenchymal epithelial transition factor (c-Met) . This receptor is frequently overexpressed in numerous cancers and has served as a validated anticancer target .

Mode of Action

The compound interacts with its target, c-Met, by binding to it. This binding is believed to inhibit the activation of c-Met, thereby preventing the proliferation, motility, adhesion, and tumor cell invasion and metastasis that are typically induced by the activation of this receptor .

Biochemical Pathways

The compound affects the c-Met signaling pathway . By inhibiting the activation of c-Met, it disrupts the downstream effects of this pathway, which include cell proliferation, motility, adhesion, and invasion .

Pharmacokinetics

It is known that the compound shows high stability in vitro and in vivo, high targeting affinity, and favorable lipophilicity and brain transport coefficient . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is a reduction in the proliferation, motility, adhesion, and invasion of cancer cells. This is achieved by inhibiting the activation of c-Met, thereby disrupting the downstream effects of the c-Met signaling pathway .

属性

IUPAC Name |

6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10(17)15-5-7-16(8-6-15)12-4-2-3-11(9-13)14-12/h2-4H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGFWOMIRILBQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Acetylpiperazin-1-yl)picolinonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2461322.png)

![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2461327.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2461328.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2461341.png)